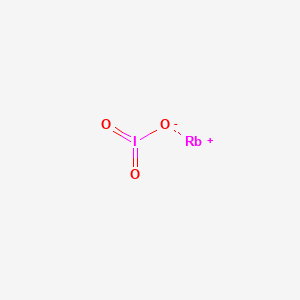

Rubidium iodate

Description

Historical Context of Alkali metal Iodate (B108269) Chemistry

The investigation of alkali metal iodates is built upon centuries of foundational chemical discoveries. The story begins with the isolation and characterization of the elements that constitute these salts. The alkali metals, a group of highly reactive elements, were identified throughout the 19th century. nih.govsigmaaldrich.com Rubidium (Rb), the element at the heart of rubidium iodate, was discovered in 1861 by Robert Bunsen and Gustav Kirchhoff. sigmaaldrich.com On the other side of the compound is the iodate anion (IO₃⁻), which is derived from iodic acid (HIO₃). nih.govwikipedia.org The chemistry of iodine itself was first explored by Bernard Courtois in 1811. nih.gov

Early interest in alkali metal iodates was rooted in analytical chemistry, where their properties were utilized for various chemical separations and titrations. ereztech.com These compounds were part of a broader exploration of halates, which also found practical applications in industries like pyrotechnics and paper pulp manufacturing. ereztech.com The predictable stoichiometry and reactivity of simple alkali metal iodates, such as potassium iodate (KIO₃), made them valuable reagents in the laboratory. ereztech.comfishersci.canih.gov This historical foundation of synthesis and basic characterization paved the way for later discoveries of their more complex physical properties.

Contemporary Significance of this compound in Advanced Inorganic Materials Science

In the modern era, this compound has emerged as a compound of significant interest, primarily for its potential applications in advanced functional materials. uni.lu The contemporary focus has shifted from its basic chemical reactivity to its sophisticated physical properties, particularly in the realm of optics and electronics.

A major area of research is in the field of nonlinear optics (NLO) . Materials with strong NLO properties are crucial for technologies like lasers and optical communications. This compound itself, which crystallizes in a non-centrosymmetric space group (R3m), is a candidate for these applications. wikipedia.org More significantly, it serves as a critical component in a variety of complex iodate crystals that exhibit strong NLO effects. wikipedia.orgamericanelements.com For example, hydrothermally synthesized compounds like β-RbIO₃(HIO₃)₂ have been shown to have a second-harmonic generation (SHG) response—a key NLO metric—that is 1.5 times that of the industry-standard material, potassium dihydrogen phosphate (B84403) (KDP). wikipedia.orgamericanelements.com Other complex iodates incorporating rubidium, such as Rb₂Ce(IO₃)₅F and RbIO₂F₂, also demonstrate promising NLO properties. fishersci.caeasychem.org

Beyond NLO applications, there is research into the potential ferroelectric properties of rubidium-containing compounds. wikipedia.orgfishersci.noeasychem.org Ferroelectric materials have a spontaneous electric polarization that can be reversed by an external electric field, making them useful for memory storage and sensors. While this compound itself has not been reported to be ferroelectric, its inclusion in complex crystal structures, such as perovskite superlattices, is being explored as a way to induce and control ferroelectricity. wikipedia.orgnih.gov

Furthermore, rubidium salts, including rubidium iodide, are being investigated as additives to enhance the performance and stability of perovskite solar cells . fishersci.caatamanchemicals.comereztech.comstrem.com The incorporation of the rubidium cation can help stabilize the desired crystal phase of the perovskite material, leading to higher efficiency and better durability. fishersci.castrem.com This demonstrates the versatility of rubidium as a component in tuning the properties of a wide range of advanced inorganic materials.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | RbIO₃ |

| Molecular Weight | 260.37 g/mol |

| Appearance | Solid |

| IUPAC Name | rubidium(1+) iodate |

| PubChem CID | 23673706 americanelements.comnih.gov |

| Crystal System | Rhombohedral |

| Space Group | R3m wikipedia.org |

Fundamental Research Questions and Objectives Pertaining to this compound Investigations

The promising properties of this compound and its derivatives have given rise to several fundamental research questions that guide current investigations. A primary objective is the continued synthesis and characterization of new, complex rubidium-containing iodates . americanelements.comfishersci.cawikipedia.orgereztech.comereztech.com Researchers employ techniques like hydrothermal synthesis to create novel crystal structures and explore how different combinations of elements and synthesis conditions affect the final properties. americanelements.comwikipedia.org

A central research question revolves around understanding the structure-property relationships in these materials. fishersci.ca Scientists aim to determine how the specific arrangement of atoms in the crystal lattice, such as the orientation of the IO₃⁻ pyramidal units, influences the material's NLO response or ferroelectric behavior. fishersci.cawikipedia.org The role of the lone pair of electrons on the iodine atom is of particular interest, as it significantly impacts the asymmetry of the crystal structure, which is a prerequisite for many of these desirable properties. fishersci.cawikipedia.org

Another key area of investigation is the behavior of this compound under extreme conditions , such as high pressure. fishersci.ca These studies can induce phase transitions, altering the crystal structure and revealing new properties or providing deeper insight into the material's stability and the forces holding it together. fishersci.ca

Finally, a significant objective is to develop and refine theoretical models , often using density functional theory (DFT), to predict the electronic and optical properties of known and hypothetical this compound compounds. fishersci.cawikipedia.org These computational studies complement experimental work by explaining the origins of observed phenomena and guiding the design of new materials with optimized properties for specific technological applications. fishersci.ca

Table 2: Selected Research Findings on this compound-Containing NLO Materials

| Compound | Synthesis Method | Key Finding | Reference |

|---|---|---|---|

| β-RbIO₃(HIO₃)₂ | Hydrothermal | Exhibits a phase-matchable SHG response approximately 1.5 times that of KDP. | wikipedia.orgamericanelements.com |

| RbIO₃ | - | Powder SHG effect measured to be ~20 times that of KDP with a high laser damage threshold. | fishersci.ca |

| RbIO₂F₂ | - | Shows a strong powder SHG response (4 times KDP) and an improved laser damage threshold compared to RbIO₃. | fishersci.ca |

| Rb₂Ce(IO₃)₅F | Hydrothermal | Generates a second harmonic signal comparable to that of KDP. | easychem.org |

Propriétés

IUPAC Name |

rubidium(1+);iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIOUAZZDKTZOPK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

RbIO3, IO3Rb | |

| Record name | rubidium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20928631 | |

| Record name | Rubidium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.370 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13446-76-9 | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), rubidium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rubidium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rubidium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Rubidium Iodate

Established Synthetic Pathways for Rubidium Iodate (B108269)

The preparation of polycrystalline rubidium iodate typically relies on aqueous chemical reactions, which are efficient and well-understood.

The most direct and common wet chemical route for synthesizing this compound is through an acid-base neutralization reaction. This pathway involves reacting aqueous solutions of iodic acid (HIO₃) with rubidium hydroxide (B78521) (RbOH). ontosight.ai The reaction is a straightforward neutralization, yielding this compound and water as the products.

Reaction: RbOH (aq) + HIO₃ (aq) → RbIO₃ (s) + H₂O (l)

As a salt formed from a strong base (rubidium hydroxide) and a strong acid (iodic acid), this compound acts as a strong electrolyte, dissociating completely into rubidium (Rb⁺) and iodate (IO₃⁻) ions in aqueous solutions. ontosight.ai

An alternative wet chemical method involves the use of rubidium carbonate (Rb₂CO₃) as the rubidium source. In this process, iodic acid is added to a solution of rubidium carbonate. This reaction also yields this compound, with the co-products being water and carbon dioxide gas.

Reaction: Rb₂CO₃ (aq) + 2HIO₃ (aq) → 2RbIO₃ (s) + H₂O (l) + CO₂ (g)

Solid-state synthesis, also known as the ceramic method, involves the reaction of solid precursors at elevated temperatures. This technique is common for producing complex and refractory materials. While solid-state reactions are used to form ternary rubidium-containing halides, such as the superionic conductor rubidium silver iodide (RbAg₄I₅) by grinding or melting stoichiometric quantities of rubidium iodide and silver(I) iodide, the direct synthesis of binary this compound via this method is less common.

Theoretically, a solid-state reaction for this compound could involve the high-temperature reaction of rubidium oxide (Rb₂O) and iodine pentoxide (I₂O₅).

Hypothetical Reaction: Rb₂O (s) + I₂O₅ (s) → 2RbIO₃ (s)

This approach would require careful control of the stoichiometry and temperature to ensure complete reaction and to prevent the thermal decomposition of the product.

Methodologies for High-Purity this compound Crystal Growth

Obtaining high-purity single crystals of this compound is critical for applications that rely on its specific optical or electronic properties. The growth of these crystals can be achieved from either a solution or a melt.

Given this compound's high solubility in water, solution-based methods are highly effective for growing single crystals. ontosight.ai These techniques rely on the principle of creating a supersaturated solution from which the excess solute can precipitate in a controlled crystalline form.

Common solution-based techniques include:

Slow Evaporation: A saturated solution of this compound is maintained at a constant temperature, and the solvent is allowed to evaporate slowly. This gradual increase in concentration leads to supersaturation and the subsequent formation of well-defined crystals.

Slow Cooling: A solution is saturated with this compound at an elevated temperature. The solution is then cooled at a controlled rate. As the temperature decreases, the solubility of this compound drops, leading to supersaturation and crystallization.

Temperature Gradient Method: This method involves maintaining a temperature difference across the crystallization vessel, which drives the transport of the solute from a hotter (dissolution) zone to a cooler (crystallization) zone.

Research has also shown that normal this compound can be crystallized by cooling a hot, aqueous solution of acid this compound (RbIO₃·HIO₃).

Melt-based techniques involve the crystallization of a substance from its molten state and are used for materials that melt without decomposing. There is no definitive melting point reported for this compound, and it is known to possess high thermal stability, resisting decomposition at temperatures beyond 400°C. americanelements.comwikipedia.org The absence of a clear melting point suggests that it may decompose before melting, which would render conventional melt growth techniques like the Bridgman-Stockbarger or Czochralski methods unsuitable.

The production of high-purity this compound with precise stoichiometry is paramount for its use in research and technology. Several strategies are employed throughout the synthesis and purification process to achieve this.

Key Strategies for Purity and Stoichiometry:

| Strategy | Description | Research Finding |

|---|---|---|

| High-Purity Precursors | The synthesis should begin with reactants (e.g., rubidium hydroxide, iodic acid) of the highest available purity. This minimizes the introduction of metallic or anionic impurities into the final product. | High-purity grades, such as those meeting ACS or Reagent standards, are often specified for synthesis. americanelements.com |

| Precise Stoichiometry | The molar ratios of the reactants must be carefully controlled. An excess of one reactant will remain as an impurity in the final product or require additional purification steps for removal. | Verifying the concentration of reactant solutions via titration before synthesis is a common practice to ensure stoichiometric accuracy. |

| Recrystallization | This is a primary method for purification. The synthesized this compound is dissolved in a suitable solvent, typically high-purity water, to form a saturated solution. As the solution cools or the solvent evaporates, the this compound crystallizes, while many impurities remain dissolved in the mother liquor. | "C.p." (chemically pure) grade RbIO₃ is often purified further by recrystallization from double-distilled water. |

| Washing | After crystallization, the crystals are washed to remove any adherent mother liquor which contains dissolved impurities. The wash is typically done with a small amount of cold solvent to minimize dissolution of the product. | In one preparation method, synthesized salt was washed by decantation three times with cold water, filtered, and then washed again. |

| Analytical Verification | The final product should be analyzed to confirm its composition and purity. Techniques such as iodometric titration can be used to determine the iodate ion concentration, while the rubidium content can be found using methods like flame photometry. | The composition of solid phases is often established by Schreinemakers' method of residues, which involves analyzing both the liquid and solid phases in equilibrium. |

Isotopic Labeling Approaches for this compound Systems

Isotopic labeling is a technique where an atom within a molecule is substituted with one of its isotopes. wikipedia.org This process creates a traceable marker within the compound without significantly altering its chemical properties, enabling detailed studies of reaction mechanisms, metabolic pathways, and structural analyses. wikipedia.orgmusechem.com For an inorganic salt like this compound (RbIO₃), isotopic labeling can be strategically applied to either the rubidium (Rb⁺) cation or the iodate (IO₃⁻) anion.

The synthesis of isotopically labeled this compound is not commonly detailed in dedicated literature; however, its preparation can be inferred from established synthetic routes for the unlabeled compound, utilizing isotopically enriched precursors. The primary method for synthesizing this compound involves the reaction of a rubidium-containing base, such as rubidium carbonate (Rb₂CO₃) or rubidium hydroxide (RbOH), with iodic acid (HIO₃). Consequently, introducing an isotopic label into either of these starting materials allows for the formation of the desired labeled product.

Labeling of the Rubidium Cation

Natural rubidium is composed of two primary isotopes: the stable isotope ⁸⁵Rb (72.2% abundance) and the long-lived radioactive isotope ⁸⁷Rb (27.8% abundance). wikipedia.orgrsc.orgwikipedia.org For labeling purposes, compounds can be synthesized using rubidium with an isotopic composition that deviates from this natural abundance. For example, a sample can be enriched with either ⁸⁵Rb or ⁸⁷Rb. Other, less stable radioisotopes such as ⁸³Rb, ⁸⁴Rb, and ⁸⁶Rb also exist and could theoretically be used for specialized applications in tracer studies. wikipedia.org

The synthesis of rubidium-labeled this compound (*RbIO₃) would involve a standard acid-base reaction using an isotopically enriched rubidium precursor. For instance, ⁸⁷Rb-enriched rubidium carbonate could be reacted with standard iodic acid:

Rb₂CO₃ + 2HIO₃ → 2RbIO₃ + H₂O + CO₂

This approach ensures the final product incorporates the specific rubidium isotope of interest, which can then be tracked using techniques like mass spectrometry.

Labeling of the Iodate Anion

Labeling the iodate anion requires the use of an iodine isotope. Iodine has only one stable isotope, ¹²⁷I, but possesses numerous radioisotopes that are valuable in research and medicine, including ¹²³I, ¹²⁴I, ¹²⁵I, and ¹³¹I. nih.govnih.govacs.org The choice of isotope depends on the specific application, considering factors like half-life and the type of radiation emitted. nih.gov

The synthesis of an iodine-labeled this compound (RbIO₃) is more complex than cation labeling because it necessitates the preparation of labeled iodic acid (HIO₃). The process typically begins with a commercially available form of radioactive iodide, such as sodium iodide (NaI). nih.govresearchgate.net This labeled iodide must then be oxidized to the +5 oxidation state to form the iodate anion (IO₃⁻). This can be achieved through various oxidative methods before reacting the resulting labeled iodic acid with a rubidium base: nih.gov

Preparation of Labeled Iodic Acid: Starting with NaI, an oxidation reaction is performed to produce HIO₃.

Synthesis of Labeled this compound: The newly formed HI*O₃ is then reacted with rubidium carbonate or hydroxide.

Rb₂CO₃ + 2HIO₃ → 2RbIO₃ + H₂O + CO₂

The transfer of standard synthesis methods to radiolabeling requires careful optimization to handle the high radioactivity and often low concentrations of the labeled reagents. researchgate.netmdpi.com

Interactive Data Tables

Table 1: Relevant Isotopes for Labeling this compound Systems This table outlines the key isotopes of rubidium and iodine that can be utilized for the synthesis of isotopically labeled this compound.

| Element | Isotope | Natural Abundance (%) | Half-Life | Type |

| Rubidium | ⁸⁵Rb | 72.2% | Stable | Stable |

| Rubidium | ⁸⁷Rb | 27.8% | 4.97 x 10¹⁰ years | Radioactive |

| Rubidium | ⁸⁶Rb | 0% | 18.7 days | Radioactive |

| Iodine | ¹²⁷I | 100% | Stable | Stable |

| Iodine | ¹²³I | 0% | 13.22 hours | Radioactive |

| Iodine | ¹²⁵I | 0% | 59.4 days | Radioactive |

| Iodine | ¹³¹I | 0% | 8.02 days | Radioactive |

| Data sourced from references wikipedia.orgwikipedia.orgnih.gov. |

Table 2: Potential Synthetic Pathways for Labeled this compound This table summarizes the conceptual synthetic strategies for producing isotopically labeled this compound by selecting labeled precursors.

| Labeled Precursor | Isotope Used | Unlabeled Reagent | Synthetic Product |

| Rubidium Carbonate (Rb₂CO₃) | ⁸⁷Rb | Iodic Acid (HIO₃) | ⁸⁷RbIO₃ |

| Iodic Acid (HIO₃) | ¹²⁵I | Rubidium Carbonate (Rb₂CO₃) | Rb¹²⁵IO₃ |

| Rubidium Hydroxide (RbOH) | ⁸⁵Rb | Iodic Acid (HIO₃) | ⁸⁵RbIO₃ |

| Iodic Acid (HIO₃) | ¹³¹I | Rubidium Hydroxide (RbOH) | Rb¹³¹IO₃ |

Crystallographic and Structural Investigations of Rubidium Iodate

Determination of Crystal Structure and Lattice Parameters

The foundational understanding of rubidium iodate's solid-state structure comes from crystallographic studies that determine its unit cell dimensions and the arrangement of atoms within it.

Single-crystal X-ray diffraction (XRD) has been the principal technique for determining the atomic structure of rubidium iodate (B108269). One of the most detailed structural refinements was performed on the α-form of this compound (α-RbIO₃). iucr.org In this analysis, 923 independent reflections were measured, and the refinement process converged to a final R-index of 2.3%, indicating a high degree of accuracy and a well-defined structural model. iucr.org

Research has also identified a second polymorph, β-RbIO₃, which exhibits rhombohedral symmetry. iucr.org The crystallographic data for both α- and β-polymorphs have been determined, highlighting the structural diversity of this compound. iucr.org

| Polymorph | Crystal System | a (Å) | α (°) | Reference |

|---|---|---|---|---|

| α-RbIO₃ | Rhombohedral | 4.5377(4) | 89.71(1) | iucr.org |

| β-RbIO₃ | Rhombohedral | 9.080(2) | 89.86(3) | iucr.org |

The analysis of diffraction data revealed that α-rubidium iodate crystallizes in the trigonal crystal system with the rhombohedral space group R3m. iucr.orgwikipedia.org This space group defines the symmetry operations that can be applied to the unit cell, leaving it unchanged. The structure is a distortion of the ideal perovskite structure. iucr.org

The asymmetric unit contains the unique set of atoms from which the entire crystal structure can be generated by applying the symmetry operations of the R3m space group. The refined positional parameters for the atoms in the asymmetric unit of α-RbIO₃ are detailed in the following table. iucr.org

| Atom | x | y | z | Reference |

|---|---|---|---|---|

| I | 0 | 0 | 0 | iucr.org |

| Rb | 0.4850(3) | 0.4850(3) | 0.4850(3) | iucr.org |

| O | -0.0361(5) | -0.0361(5) | 0.3955(6) | iucr.org |

The structural arrangement of α-RbIO₃ results in distinct coordination environments for the rubidium and iodine atoms. The iodine atom is asymmetrically coordinated, forming a distorted octahedron. It is bonded to three oxygen atoms at a close distance of 1.807 Å and three other oxygen atoms at a much larger distance of 2.753 Å. iucr.org The bond angle between the closely bonded oxygen atoms (O-I-O) is 99.63°. iucr.org This pyramidal [IO₃]⁻ group is a characteristic feature of iodate compounds. uv.es

The rubidium ion is surrounded by twelve neighboring oxygen atoms, creating a high-coordination environment. The Rb-O interatomic distances vary, ranging from 3.103 Å to 3.377 Å, reflecting the distorted nature of the perovskite-like structure. iucr.org

| Bond | Distance (Å) | Reference |

|---|---|---|

| I-O (short) | 1.807 | iucr.org |

| I-O (long) | 2.753 | iucr.org |

| Rb-O (range) | 3.103 - 3.377 | iucr.org |

Advanced Structural Characterization Techniques

While X-ray diffraction provides a robust model of the electron density distribution, other advanced techniques can offer complementary information, particularly regarding nuclear positions, thermal motion, and microstructural features.

Neutron diffraction is a powerful technique for structural analysis that is highly complementary to XRD. Because neutrons scatter from atomic nuclei rather than electron clouds, the technique is exceptionally sensitive to the positions of light elements, such as oxygen, in the presence of heavy elements like rubidium and iodine. ill.eu This allows for the precise determination of nuclear positions and a detailed characterization of hydrogen bonding in related hydrated or acidic compounds. ill.eutandfonline.com

While specific, comprehensive neutron diffraction studies focused solely on this compound are not widely reported, the technique has been successfully applied to the broader family of iodates to resolve complex structural details. uv.es For instance, neutron powder diffraction was used to reinvestigate and confirm the crystal structure of potassium iodate (KIO₃). uv.es In studies of other compounds like mercuric iodide, neutron diffraction has been used to study anisotropic thermal motions as a function of temperature. epfl.ch Such analyses yield anisotropic displacement parameters (thermal ellipsoids) for each atom, which describe the magnitude and direction of thermal vibrations. This information is crucial for understanding the dynamic behavior of the crystal lattice and can reveal the softening of atomic potentials and the nature of lattice-dynamical modes. epfl.ch A neutron diffraction study on iodic acid under pressure revealed how I-O bond lengths and the surrounding halogen-bond interactions respond to compression. tandfonline.comtandfonline.com

Electron diffraction is an indispensable tool for analyzing the microstructure of crystalline materials from the micrometer to the atomic scale. bruker.comoaepublish.com Techniques based in a scanning electron microscope (SEM), such as Electron Backscatter Diffraction (EBSD), are used to map the crystallographic orientation across a sample surface, revealing details about grains, grain boundaries, and local texture. bruker.com

Within a transmission electron microscope (TEM), electron diffraction patterns can be obtained from very small areas, allowing for the characterization of nanoscale features, including structural modulations, defects, and phase identification of tiny precipitates. oaepublish.comresearchgate.net While a specific electron diffraction study on this compound is not prominent in the literature, the technique's application to other rubidium-containing compounds illustrates its utility. For example, high-resolution electron diffraction was used to monitor the in-plane superlattice structure and phase transitions of rubidium intercalated into graphite. aps.org This demonstrates the power of electron diffraction to track subtle structural changes and analyze commensurate and incommensurate phases that may exist within a material's microstructure. aps.org

Structural Phase Transitions in this compound

Phase transitions, involving changes in the crystal structure, can be induced in materials by varying external conditions such as temperature and pressure.

Iodates, as a class of compounds, can exhibit structural changes in response to temperature variations. These modifications are often related to the dynamics of the constituent ions and the nature of the chemical bonding within the crystal lattice. While specific data for this compound is not extensively detailed in the provided context, general principles observed in alkali halides and other iodates can offer insights.

In many ionic solids, increasing temperature leads to an expansion of the crystal lattice. nih.gov This thermal expansion can sometimes trigger a phase transition to a different crystal structure. For example, in alkali hydrido-closo-borates, temperature-induced phase transitions have been observed, leading to new polymorphs with different symmetries. nih.gov The nature of these transitions can be complex, involving not just lattice expansion but also the ordering and disordering of molecular ions. aip.org

The table below illustrates the types of temperature-dependent phenomena observed in related material classes, which could be analogous to the behavior of this compound.

| Material Class | Observed Temperature-Dependent Phenomenon | Reference |

|---|---|---|

| Alkali Hydrido-closo-borates | Temperature-induced phase transitions to new polymorphs. | nih.gov |

| 1D Lead Iodide Perovskite | Phase transitions associated with translations of polyanionic units and cation ordering/disordering. | aip.org |

| Molten Alkali Halides | Lattice expansion and changes in ion-ion distances affecting physical properties. | nih.gov |

Applying high pressure is a powerful method to induce structural phase transitions and discover new polymorphs of materials. researchgate.net The response of iodates to high pressure is an active area of research, driven by the potential to modulate their physical properties. researchgate.net

Studies on various iodates have revealed a rich high-pressure behavior. For instance, silver iodate (AgIO3) undergoes a reconstructive first-order phase transition from the α-phase to a new β-phase at 2.7 GPa and elevated temperature. acs.org This high-pressure phase is quenchable to ambient conditions. acs.org Further compression of α-AgIO3 at room temperature can lead to another transition to a γ-phase at around 1.60 GPa. acs.org The investigation of compounds like Na3Bi(IO3)6 using high-pressure Raman spectroscopy has also revealed pressure-induced structural transitions. researchgate.netaps.org

The high-pressure behavior of alkali halides and related compounds is also informative. In rubidium iodide (RbI), pressure-induced phase transitions have been noted. aip.org More generally, for alkali metal iodides like K-I, Rb-I, and Cs-I, theoretical calculations predict pressure-induced decomposition at extremely high pressures (360 GPa for K-I, 440 GPa for Rb-I, and 455 GPa for Cs-I). researchgate.net This decomposition is linked to the activation of d orbitals in the heavy alkali metals under pressure, which alters their chemical bonding. researchgate.net Similarly, studies on rubidium azide (B81097) (RbN3) show two pressure-induced phase transitions at 6.5 GPa and 16.0 GPa, where the lattice symmetry decreases.

The presence of stereochemically active lone pairs on the iodine atoms in iodates plays a crucial role in their response to pressure. researchgate.net Compression can lead to nonlinear changes in physical properties due to the interplay between different iodine-oxygen bond distances. researchgate.net

The following table summarizes pressure-induced phase transitions in various iodates and related rubidium compounds.

| Compound | Transition Pressure | Observed Change | Reference |

|---|---|---|---|

| AgIO3 | 1.60 GPa | α → γ phase transition | acs.org |

| AgIO3 | 2.7 GPa (with heating) | α → β phase transition | acs.org |

| RbN3 | 6.5 GPa | α → γ phase transition (tetragonal to monoclinic) | |

| RbN3 | 16.0 GPa | γ → δ phase transition | |

| RbI | 440 GPa (predicted) | Decomposition | researchgate.net |

Spectroscopic Characterization of Rubidium Iodate

Vibrational Spectroscopy

Vibrational spectroscopy is a powerful tool for investigating the interatomic bonds and crystal lattice structure of a material. For an ionic compound like rubidium iodate (B108269), the vibrational modes can be categorized into two main types: internal vibrations of the polyatomic iodate ion (IO₃⁻) and external lattice vibrations involving the motion of the rubidium cations (Rb⁺) and the iodate anions as rigid units.

Raman Spectroscopic Studies for Lattice and Internal Vibrations of Iodate Ions

Raman spectroscopy is particularly sensitive to the vibrations of molecules and crystal lattices. In rubidium iodate, the Raman spectrum is expected to be dominated by the internal vibrational modes of the pyramidal iodate ion and the lower-frequency lattice modes.

The free iodate ion (IO₃⁻), which has C₃ᵥ symmetry, possesses four fundamental vibrational modes: the symmetric stretching mode (ν₁), the symmetric bending (or deformation) mode (ν₂), the asymmetric stretching mode (ν₃), and the asymmetric bending mode (ν₄). All four modes are Raman active. In the solid state, the crystal field can cause these modes to shift in frequency and may lift the degeneracy of the asymmetric modes (ν₃ and ν₄), leading to the appearance of multiple peaks.

Lattice vibrations, which appear at lower frequencies (typically below 400 cm⁻¹), correspond to the translational and rotational motions (librations) of the Rb⁺ and IO₃⁻ ions within the crystal lattice.

Table 1: Representative Raman Active Modes in Potassium Iodate (KIO₃) at Ambient Conditions This table presents data for KIO₃ as an analogue for RbIO₃.

| Frequency (cm⁻¹) | Assignment Category |

|---|---|

| 100 - 400 | Lattice Vibrations (Translational and Librational Modes) |

| ~320 - 400 | IO₃⁻ Bending Modes (ν₂, ν₄) |

Note: The exact frequencies can vary, and splitting of degenerate modes often occurs in the crystalline state.

Infrared Spectroscopic Characterization for Molecular and Phonon Modes

Infrared (IR) spectroscopy complements Raman spectroscopy by probing vibrations that induce a change in the dipole moment of the molecule or crystal. For the IO₃⁻ ion, all four fundamental vibrational modes are also IR active. The IR spectrum of this compound would therefore exhibit characteristic absorption bands corresponding to the internal stretching and bending vibrations of the iodate group.

In the context of the crystal lattice, these vibrations are described as phonon modes. Light can interact with transverse optical (TO) phonons, leading to absorption. In some cases, the corresponding longitudinal optical (LO) phonon modes can also be identified. The splitting between TO and LO modes (LO-TO splitting) is a measure of the ionic character of the bonds.

As with Raman spectroscopy, detailed IR spectra for RbIO₃ are scarce. However, data for KIO₃ shows strong absorption bands in the regions expected for iodate vibrations. nist.gov

Table 2: Principal Infrared Absorption Regions for Potassium Iodate (KIO₃) This table presents data for KIO₃ as an analogue for RbIO₃.

| Frequency Range (cm⁻¹) | Assignment |

|---|---|

| ~330 - 370 | IO₃⁻ Bending Modes |

Nuclear Magnetic Resonance (NMR) Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local chemical and structural environment of specific atomic nuclei. For this compound, both rubidium and iodine possess NMR-active isotopes that can be studied.

Probing Local Environments and Dynamics of Rubidium and Iodine Nuclei (General principles from RbI)

Both naturally occurring rubidium isotopes, ⁸⁵Rb and ⁸⁷Rb, are NMR-active. huji.ac.il However, they are quadrupolar nuclei (spin I > 1/2), which means their interaction with the nuclear magnetic field is influenced by the local electric field gradient (EFG) at the nucleus. nih.gov This interaction provides a sensitive probe of the symmetry of the local environment.

Chemical Shift: The resonance frequency of the rubidium nucleus is sensitive to the local electronic environment, providing information about the coordination and bonding of the Rb⁺ ion.

Quadrupolar Coupling: In a non-cubic environment, the interaction between the nuclear quadrupole moment and the EFG leads to line broadening and characteristic spectral shapes. The magnitude of this interaction, given by the quadrupolar coupling constant, is a direct measure of the distortion from cubic symmetry around the Rb nucleus.

The ⁸⁷Rb isotope is generally preferred for NMR studies due to its higher sensitivity and narrower linewidths compared to ⁸⁵Rb. huji.ac.il Similarly, ¹²⁷I NMR could be used to probe the environment around the iodine atom within the iodate group, providing complementary information on the structure and any distortions of the IO₃⁻ pyramid.

Table 3: NMR Properties of Rubidium Isotopes

| Isotope | Natural Abundance (%) | Spin (I) | Quadrupole Moment (10⁻²⁸ m²) | Relative Sensitivity (¹H = 1.00) |

|---|---|---|---|---|

| ⁸⁵Rb | 72.17 | 5/2 | 0.276 | 7.57 x 10⁻³ |

Data sourced from multiple references. huji.ac.ilchemlin.org

Application of NMR to Phase Transition Analysis (General principles from RbI)

Structural phase transitions in solids are often accompanied by changes in the local symmetry and dynamics of the constituent ions. These changes can be effectively monitored using NMR spectroscopy. As the crystal structure of this compound changes with temperature or pressure, several NMR parameters would be affected:

Line Shape and Width: A change in the local symmetry at the rubidium site during a phase transition would alter the EFG, leading to a distinct change in the NMR line shape and width.

Chemical Shift: The chemical shift can change discontinuously or exhibit a change in its temperature-dependent slope at a phase transition, reflecting the altered electronic environment.

Spin-Lattice Relaxation Time (T₁): The T₁ relaxation time is sensitive to atomic and molecular motions (dynamics). Changes in the vibrational or rotational dynamics of the iodate ion near a phase transition can cause anomalies in the T₁ values, providing insight into the mechanism of the transition.

Electronic and Optical Spectroscopies

Electronic and optical spectroscopies, such as UV-Vis absorption, reveal information about the electronic band structure of a material. Alkali metal iodates are typically wide-bandgap insulators, meaning they are transparent in the visible region of the electromagnetic spectrum and exhibit a sharp absorption edge in the ultraviolet region.

The primary electronic transition responsible for this absorption is the charge transfer from the oxygen 2p orbitals to the iodine 5p orbitals within the iodate anion. The position of this absorption edge defines the optical band gap of the material.

Table 4: Optical Properties of Potassium Iodate (KIO₃) This table presents data for KIO₃ as an analogue for RbIO₃.

| Property | Value | Wavelength Corresponding to Band Gap |

|---|---|---|

| Optical Band Gap (Direct) | ~4.13 eV | ~300 nm |

Data sourced from a study on KIO₃ single crystals. tandfonline.com

X-ray Photoelectron Spectroscopy (XPS) for Core Level and Valence Band Analysis (General principles from related compounds)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When a material is irradiated with a beam of X-rays, photoelectrons are emitted from the sample's surface. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy of a core level electron is characteristic of the element and its oxidation state, providing a unique fingerprint for chemical analysis. eag.com

Core Level Analysis

For this compound (RbIO₃), XPS analysis would involve the examination of the core level spectra of Rubidium (Rb), Iodine (I), and Oxygen (O). The binding energies are sensitive to the chemical environment, often exhibiting a "chemical shift" that reflects the oxidation state of the atom. eag.com In the iodate ion (IO₃⁻), iodine is in a high positive oxidation state (+5), which significantly increases the binding energy of its core electrons compared to iodide (I⁻).

Based on studies of related alkali iodates and other iodine-containing compounds, the expected binding energies for the core levels in this compound can be estimated. researchgate.netresearchgate.net The Rb 3d, I 3d, and O 1s peaks are the most intense and are typically used for analysis.

Interactive Data Table: Expected Core Level Binding Energies for this compound

| Element | Orbital | Expected Binding Energy (eV) | Notes |

| Rubidium | Rb 3d₅/₂ | ~110 - 111 | Typical for Rb⁺ in ionic compounds. |

| Iodine | I 3d₅/₂ | ~624 - 625 | Characteristic of the I⁵⁺ oxidation state in iodates. This is significantly higher than for iodide (I⁻), which is typically found around 619-620 eV. researchgate.net |

| Oxygen | O 1s | ~530 - 531 | Typical for oxygen in metal oxides and oxyanions. |

Note: These are approximate values based on general principles and data from related compounds. Actual values may vary slightly.

Valence Band Analysis

The XPS valence band spectrum provides information about the molecular orbitals and the electronic structure of the material. For non-conductive materials like this compound, obtaining high-resolution valence band spectra can be challenging but offers valuable insight into chemical bonding. aps.org

The valence band of this compound is expected to be primarily formed from the hybridization of the Oxygen 2p and Iodine 5p atomic orbitals, which create the molecular orbitals of the iodate anion. researchgate.net The bottom of the valence band would feature contributions from O 2s and Rb 4p quasi-core states at higher binding energies. The top of the valence band, just below the Fermi level, is dominated by the O 2p non-bonding orbitals and the I-O bonding orbitals. The contribution from rubidium's valence orbitals is expected to be minimal, reflecting the highly ionic nature of the bond between the Rb⁺ cation and the IO₃⁻ anion. researchgate.net

Brillouin Scattering for Elastic Moduli and Acoustic Phonon Behavior (General principles from RbI)

Brillouin scattering is a non-destructive optical technique that probes the interaction of light with acoustic phonons (quantized lattice vibrations) within a material. cas.cncnr.it This interaction results in a small frequency shift in the scattered light, known as the Brillouin shift, which is directly proportional to the velocity of the acoustic phonons. By measuring these shifts, one can determine the acoustic properties and the full set of elastic constants of a crystal. aps.orgamu.edu.pl

The principles of this technique can be understood by examining its application to similar alkali halide compounds, such as Rubidium Iodide (RbI), which has a simple cubic crystal structure. For a cubic crystal, the elastic behavior is described by three independent elastic constants: C₁₁, C₁₂, and C₄₄. By measuring the sound velocity in different crystallographic directions, these constants can be determined.

The relationship between the Brillouin frequency shift (Δν), the sound velocity (V), and the elastic modulus (M) is given by the material's properties. The longitudinal modulus, for instance, is a key parameter derived from these measurements. ucdavis.edunih.gov

Application to this compound

While this compound has a more complex crystal structure than the simple cubic structure of RbI, the fundamental principles of Brillouin scattering remain the same. A typical experiment would involve directing a laser onto a single crystal of this compound and measuring the frequency shift of the backscattered light. nih.gov By rotating the crystal and measuring the phonon velocities along different crystallographic directions, the components of the elastic tensor for this compound can be determined. These constants provide fundamental information about the material's stiffness, compressibility, and anisotropy. The behavior of acoustic phonons, such as their velocity and damping, reveals details about the lattice dynamics and interatomic forces within the crystal. aps.org

Interactive Data Table: Elastic Properties of Rubidium Iodide (RbI) as an Analog

| Elastic Property | Value (GPa) | Description |

| C₁₁ | 35.7 | Represents stiffness in the direction. |

| C₁₂ | 4.8 | Relates stress in one direction to strain in a perpendicular direction. |

| C₄₄ | 3.7 | Represents resistance to shear stress. |

| Bulk Modulus (K) | 15.1 | Represents resistance to uniform compression. |

Note: These are literature values for RbI and serve as an example of the type of data obtainable via Brillouin scattering. The values for RbIO₃ would be different and would depend on its specific crystal structure.

Computational and Theoretical Investigations of Rubidium Iodate

Electronic Structure and Bonding Theory

Theoretical studies are fundamental to understanding the intrinsic properties of rubidium iodate (B108269), beginning with its electronic configuration and the nature of the forces that hold the compound together.

Density Functional Theory (DFT) has become a standard method in computational chemistry and materials science for investigating the electronic structure of many-body systems. arxiv.org It is particularly effective for calculating the ground-state properties of crystalline solids like rubidium iodate. core.ac.uknih.gov The core principle of DFT is that the total energy of a system can be expressed as a functional of the electron density. core.ac.uk This approach bypasses the complexity of solving the many-body Schrödinger equation by instead focusing on the electron density, a more manageable variable. core.ac.uk

For a compound such as this compound, DFT calculations can predict a range of fundamental ground-state properties with reasonable to high accuracy. core.ac.uk These calculations typically involve optimizing the crystal structure to find the lowest energy configuration, from which various properties can be derived. nih.gov

Table 1: Ground-State Properties of this compound Accessible via DFT

| Property | Description | Relevance to this compound |

| Lattice Parameters | The dimensions of the unit cell in the crystal lattice. | Defines the basic geometry and crystal structure of the solid. |

| Formation Energy | The energy change when the compound is formed from its constituent elements. | Indicates the thermodynamic stability of this compound relative to elemental rubidium, iodine, and oxygen. researchgate.net |

| Bulk Modulus | A measure of a substance's resistance to compression. | Provides insight into the mechanical stiffness and robustness of the material. |

| Electronic Band Structure | The ranges of energy that an electron is allowed to have. | Determines the electronic properties of the material, such as whether it is an insulator, semiconductor, or conductor. |

| Density of States (DOS) | The number of available electronic states at each energy level. | Complements the band structure by showing the distribution of electronic states. |

These DFT-based predictions are crucial for validating experimental data and providing a theoretical foundation for the material's observed characteristics. nih.gov

While DFT is powerful for ground-state properties, more advanced methods are often required for a highly accurate description of electron correlation—the interaction between electrons. Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method that improves upon the Hartree-Fock approximation by including electron correlation effects. wikipedia.orgq-chem.com The theory treats the correlation as a perturbation to the Hartree-Fock Hamiltonian. jussieu.fr It is typically applied in orders, with second-order Møller-Plesset (MP2) being a common and cost-effective level of theory. q-chem.comq-chem.com

For rubidium-iodine systems, MP theory is particularly useful for analyzing small clusters of ions (e.g., a single Rb⁺ ion interacting with one or more IO₃⁻ ions). Such calculations provide a detailed picture of the intermolecular forces and the subtle electronic effects that govern the local environment within the crystal. MP theory can be computationally expensive, especially at higher orders (MP3, MP4), but it offers a systematic way to achieve higher accuracy for the electronic energy of small molecular systems. wikipedia.orgsmu.edu

The chemical bonding in this compound (RbIO₃) is primarily ionic in nature. It consists of rubidium cations (Rb⁺) and polyatomic iodate anions (IO₃⁻). The formation of these ions involves the transfer of an electron from the highly electropositive rubidium atom to the more electronegative iodate group. wikipedia.org This electron transfer results in oppositely charged ions that are held together by strong electrostatic forces of attraction, which is the defining characteristic of an ionic bond. wikipedia.orgvedantu.comyoutube.com

Within the iodate anion (IO₃⁻) itself, the iodine and oxygen atoms are linked by polar covalent bonds. In these bonds, electrons are shared between the atoms, but unequally, leading to a partial negative charge on the more electronegative oxygen atoms and a partial positive charge on the iodine atom. vedantu.com

Simulation of Vibrational and Spectroscopic Properties

Computational methods are also instrumental in simulating and interpreting the spectroscopic properties of materials, providing a direct link between the atomic-level structure and the experimental spectra.

First-principles calculations, predominantly using DFT, can accurately predict the vibrational spectra (Infrared and Raman) of crystalline solids. aps.orgresearchgate.net These calculations simulate the dynamic movements of atoms around their equilibrium positions in the crystal lattice. Each vibrational mode corresponds to a specific frequency, and these frequencies can be observed experimentally as peaks in an IR or Raman spectrum. wikipedia.org

The calculation of vibrational frequencies involves computing the second derivatives of the total energy with respect to atomic displacements. aps.org For rubidium-iodine systems, this would involve modeling the vibrations of the Rb⁺ ions within the lattice as well as the internal vibrational modes of the IO₃⁻ anion (such as I-O stretching and O-I-O bending modes). Furthermore, the intensities of the Raman and IR peaks can be calculated from the derivatives of the electronic density matrix or polarizability with respect to electric fields and atomic displacements, providing a complete theoretical spectrum that can be compared directly with experimental results. aps.org

Table 2: Correlation of Computational Outputs and Spectroscopic Data

| Computational Output | Spectroscopic Technique | Information Gained |

| Vibrational Frequencies | IR Spectroscopy, Raman Spectroscopy | Corresponds to the positions of absorption/scattering peaks, identifying specific molecular motions. |

| IR Intensities | IR Spectroscopy | Predicts the strength of absorption for IR-active vibrational modes. |

| Raman Intensities | Raman Spectroscopy | Predicts the strength of scattering for Raman-active vibrational modes. aps.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. Theoretical prediction of NMR parameters, such as chemical shifts, can aid in the interpretation of experimental spectra. These calculations are typically performed using DFT-based methods. nih.gov

Predicting NMR chemical shifts for a compound like this compound presents challenges. The presence of heavy elements like rubidium and iodine means that relativistic effects can become significant and may need to be included in the calculations for high accuracy. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. Calculations determine the magnetic shielding around a nucleus, which is then used to predict its chemical shift relative to a standard reference.

For this compound, theoretical predictions could focus on the NMR parameters for ⁸⁷Rb, ¹²⁷I, and ¹⁷O nuclei. Such calculations would provide valuable information on the local structure and bonding around each type of atom in the crystal lattice, although the complexity and computational cost can be substantial. semanticscholar.org

High-Pressure and Temperature Simulation

Computational and theoretical investigations provide profound insights into the behavior of materials under extreme conditions of high pressure and temperature. For this compound, these simulations are crucial for understanding its structural stability, phase transitions, and the underlying electronic mechanisms that govern its physical properties.

Ab Initio Molecular Dynamics for Phase Transition Pathways

Ab initio molecular dynamics (AIMD) is a powerful computational method that models the movement of atoms over time based on forces calculated directly from first-principles electronic structure theory, without the need for empirical data. nih.gov This technique allows for the accurate and unbiased study of chemical and physical processes in condensed matter, making it particularly suitable for exploring phase transition pathways. nih.gov

The AIMD methodology generates finite-temperature dynamical trajectories of atoms in a simulation cell. nih.gov At each step of the simulation, the forces acting on every atom are computed "on the fly" by solving the quantum mechanical equations for the electrons. nih.gov By simulating the system at various pressures and temperatures, researchers can observe the spontaneous transformations from one crystalline phase to another. This provides a microscopic view of the transition mechanism, including the breaking and forming of chemical bonds and the collective movements of atoms that facilitate the structural change.

For a compound like this compound, AIMD simulations can elucidate how the application of pressure induces changes in the coordination environment of the rubidium and iodine atoms, leading to new, more stable crystal structures. The simulations can map out the energy landscape of the transition, identify intermediate or transition states, and predict the pressure and temperature conditions at which these transformations occur.

Equation of State (EOS) Modeling and Thermoelastic Parameter Derivation (General principles for alkali halides)

The equation of state (EOS) of a material describes the relationship between its volume, pressure, and temperature. aip.org For crystalline solids like alkali halides, the EOS is fundamental for understanding compressibility and deriving key thermoelastic parameters. niscpr.res.inconferenceworld.in Theoretical modeling, often combined with experimental data from techniques like X-ray diffraction, is used to determine these properties. aip.orgosti.gov

A common approach involves fitting pressure-volume-temperature (P-V-T) data to a theoretical EOS model, such as the third-order Birch-Murnaghan equation. aip.orgresearchgate.net This fitting process yields crucial thermoelastic parameters that characterize the material's response to stress and temperature. These parameters include:

Isothermal Bulk Modulus (K₀): A measure of a substance's resistance to uniform compression. aip.orgresearchgate.net

Pressure Derivative of the Bulk Modulus (K₀'): Describes how the bulk modulus changes with pressure. aip.orgresearchgate.net

Grüneisen Parameter (γ₀): Relates the thermal pressure to the thermal energy of the crystal lattice. aip.orgresearchgate.net

For alkali halides, interionic forces can be calculated theoretically using methods like a modified electron-gas treatment, which can predict equilibrium bond distances, lattice energies, and elastic constants. aps.org These calculations are vital for understanding the stability of different crystal structures (e.g., rock salt vs. cesium chloride type) and predicting pressure-induced phase transitions. aps.org While specific EOS data for this compound is not detailed in the provided search results, the principles are demonstrated by studies on related rubidium halides.

Below is a table of thermoelastic parameters derived for several rubidium halides in the B2 (CsCl-type) structure, illustrating the typical data obtained from EOS modeling.

| Compound | Isothermal Bulk Modulus (K₀) (GPa) | Pressure Derivative (K₀') | Grüneisen Parameter (γ₀) |

| Rubidium Chloride (RbCl) | 19.89 | 5.00 | 1.96 |

| Rubidium Bromide (RbBr) | 16.28 | 5.28 | 2.18 |

| Rubidium Iodide (RbI) | 13.69 | 4.95 | 2.21 |

| Data sourced from Farla et al. (2025) via high-pressure, high-temperature X-ray diffraction studies. aip.orgresearchgate.net |

Computational Insights into Lone Electron Pair Stereochemistry under Pressure in Iodates

A defining feature of iodate compounds is the presence of a stereochemically active 5s² lone electron pair (LEP) on the pentavalent iodine atom. aps.orgresearchgate.netuv.es Computational studies, particularly those employing density-functional theory (DFT), have shown that this LEP plays a crucial role in the high-pressure behavior of iodates. researchgate.netarxiv.org

Under ambient conditions, the LEP leads to the formation of pyramidal [IO₃]⁻ groups. uv.es As external pressure is applied, computational models reveal significant changes in the electronic structure and bonding. The pressure induces changes in the character of the iodine-oxygen bonds, which can cause many physical properties to behave nonlinearly. researchgate.netuv.esarxiv.org

Key insights from computational investigations into iodates under pressure include:

Coordination Change: Pressure tends to increase the coordination number of the iodine atom. Simulations show a gradual transition as the LEP becomes less stereochemically active, allowing more oxygen atoms to approach the iodine center. aps.org

Phase Transitions: Many of the pressure-induced phase transitions observed in iodates are directly linked to changes in the LEP's stereochemical expression. aps.orgresearchgate.net For instance, isosymmetric phase transitions (where the crystal symmetry does not change) have been computationally linked to subtle pressure-induced modifications in the coordination sphere around the iodine atoms. aps.org

Bonding Character: At very high pressures, the distinction between short covalent I-O bonds and longer secondary interactions diminishes. This can lead to the formation of metavalent bonding, a state intermediate between covalent and metallic, which is favored by the presence of the LEP. aps.org The compressibility of iodates is also influenced by the LEP, with their presence often leading to lower bulk moduli. researchgate.net

These computational findings are essential for interpreting experimental data from X-ray diffraction and spectroscopic measurements, providing a complete picture of how pressure modifies the crystal and electronic structures of iodates. researchgate.netarxiv.org

Advanced Functional Materials Development Based on Rubidium Iodate

Nonlinear Optical (NLO) Properties and Applications

The development of advanced functional materials for optical applications has identified the iodate (B108269) family of crystals as a promising source for materials with high second-order nonlinear optical (NLO) coefficients. capes.gov.br Within this family, rubidium-based iodates are being explored for their potential in laser frequency conversion and other photonic devices due to their favorable structural and optical characteristics.

Design and Synthesis of Rubidium Iodate-Based NLO Crystals

The synthesis of novel this compound-based nonlinear optical (NLO) crystals often employs the hydrothermal method, which allows for the crystallization of new phases under controlled temperature and pressure. mdpi.comresearchgate.net This technique has been successful in producing single crystals of complex rubidium iodates. For instance, two polytypic modifications of the non-centrosymmetric iodate Rb₃Sc(IO₃)₆ have been synthesized hydrothermally from a mixture of Sc₂O₃, I₂O₅, and Rb₂CO₃. mdpi.comresearchgate.net The reagents are dissolved in distilled water and heated in a Teflon-lined stainless steel pressure vessel. researchgate.net

Similarly, the hydrothermal reaction of Rb₂CO₃, I₂O₅, and H₂O has led to the synthesis of β-RbIO₃(HIO₃)₂, a noncentrosymmetric compound, and the centrosymmetric Rb₃(IO₃)₃(I₂O₅)(HIO₃)₄(H₂O). nih.gov The design strategy for new NLO iodate materials often focuses on creating non-centrosymmetric crystal structures, as centrosymmetry prohibits second-order NLO effects like second-harmonic generation. researchgate.net The incorporation of the umbrella-like iodate group (IO₃) is a key feature in this design process. researchgate.net Researchers have also successfully grown large bulk crystals of compounds like β-RbIO₃(HIO₃)₂ with dimensions of several millimeters, which is crucial for practical applications. nih.gov

Characterization of Second-Harmonic Generation (SHG) Response

Second-harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency interact with a material to generate a new photon with twice the energy and frequency. researchgate.netwikipedia.org It is a key metric for evaluating NLO crystals. The Kurtz-Perry powder technique is a standard method for measuring the SHG response of new materials. mdpi.com

Powder SHG measurements on synthesized this compound crystals have demonstrated their potential. Crystals of Rb₃Sc(IO₃)₆ exhibit a strong optical nonlinearity and are phase-matchable. mdpi.comresearchgate.net The SHG response was found to be dependent on the crystal quality and polytype, with different synthesis experiments yielding crystals with varying SHG efficiencies when compared to an α-quartz standard. researchgate.net

For β-RbIO₃(HIO₃)₂, powder SHG measurements revealed a strong response approximately 1.5 times that of potassium dihydrogen phosphate (B84403) (KH₂PO₄), a widely used NLO material. nih.gov Another rubidium-containing halide, RbHgI₃, showed a phase-matchable SHG property seven times stronger than KH₂PO₄ (KDP). mdpi.com While not a pure iodate, this highlights the potential of rubidium-based compounds in NLO applications.

Table 1: Second-Harmonic Generation (SHG) Response of Rubidium-Based NLO Crystals

| Compound | SHG Response (relative to standard) | Phase-Matchable |

| β-RbIO₃(HIO₃)₂ | ~1.5 x KH₂PO₄ | Yes (Type I) |

| Rb₃Sc(IO₃)₆ | Strong nonlinearity | Yes |

| RbHgI₃ | ~7 x KH₂PO₄ | Yes |

This table provides a summary of the reported SHG properties for selected rubidium-containing crystals.

Optimization of Birefringence and Phase-Matching Conditions

Birefringent phase matching is a critical technique for achieving efficient frequency conversion in NLO crystals. rp-photonics.com It relies on the material's birefringence—the dependence of refractive index on the polarization and propagation direction of light—to compensate for chromatic dispersion, ensuring that the fundamental and second-harmonic waves remain in phase as they propagate through the crystal. rp-photonics.com

For an NLO material to be practical, it must possess suitable birefringence to achieve phase-matching. rsc.orgresearchgate.net this compound compounds have shown this capability. Powder SHG tests on β-RbIO₃(HIO₃)₂ indicated that it is a type I phase-matchable material. nih.gov Similarly, Rb₃Sc(IO₃)₆ crystals were found to have phase-matchable properties for SHG from a Nd:YAG laser (1064 nm). mdpi.com The ability to achieve phase-matching is often inferred in powder tests when the SHG intensity increases significantly with the particle size of the sample. rsc.orgresearchgate.net The development of NLO crystals aims to balance a large SHG response with a moderate birefringence that allows for phase-matching. researchgate.net

Structure-Property Relationships for Enhanced NLO Performance in Iodates

The NLO properties of iodate materials are intrinsically linked to their crystal structure. The primary requirement for a material to exhibit SHG is a non-centrosymmetric crystal structure. researchgate.net The strong optical nonlinearity in many iodates is attributed to the arrangement of the constituent chemical units. mdpi.com

The distortion of the constituent polyhedra also plays a significant role. In some related NLO materials, highly distorted polyhedra arranged in an oriented manner contribute to both a strong SHG response and suitable birefringence. rsc.orgresearchgate.net The stereoactive lone pair of electrons on the I⁵⁺ cation is a key factor causing the asymmetric coordination environments and distorted polyhedra seen in many iodate structures, which is fundamental to their NLO properties. acs.org Therefore, the design of new high-performance NLO iodates focuses on strategies to control the alignment and distortion of these fundamental building blocks within a non-centrosymmetric lattice. capes.gov.br

Exploration of Other Advanced Functional Properties

Beyond nonlinear optics, the structural characteristics of iodate materials make them candidates for other functional applications, such as ferroelectricity and piezoelectricity, which are also dependent on crystal symmetry.

Ferroelectric and Piezoelectric Properties of Iodate Materials

Ferroelectric and piezoelectric properties are intrinsically linked to a material's crystal structure, specifically the absence of a center of inversion. uv.esnih.gov Since non-centrosymmetry is also a prerequisite for SHG, many NLO materials are also investigated for these related electromechanical properties. nih.gov Ferroelectric materials exhibit a spontaneous electric polarization that can be reversed by an external electric field, while piezoelectric materials generate an electric charge in response to applied mechanical stress. acs.org

While detailed ferroelectric studies on simple this compound (RbIO₃) are not extensively reported in the provided context, the broader class of non-centrosymmetric metal iodates is known to exhibit these properties. acs.orguv.es For instance, converse piezoelectric measurements were performed on the non-centrosymmetric iodates La(IO₃)₃ and NaYI₄O₁₂, revealing piezoelectric coefficients (d₃₃) of 5 and 138 pm/V, respectively. acs.org The piezoelectricity of such materials can be confirmed using techniques like Piezoresponse Force Microscopy (PFM), which visualizes electrical domains and measures characteristic amplitude-butterfly and phase-hysteresis loops. nih.govacs.org In some complex rubidium compounds like Rb₀.₈(NH₄)₀.₂HSO₄, a ferroelectric-paraelectric phase transition has been identified, although measuring piezoelectric coefficients was difficult due to the material's significant conductivity. researchgate.net The exploration of these properties in the this compound system remains an active area of materials research, driven by the successful identification of piezoelectricity in other functional iodates.

Luminescent Properties and Doping Effects in Rubidium-Containing Iodates

The exploration of advanced functional materials has identified iodate compounds as a promising class for various optical applications, including luminescence. nsf.gov The inherent structural characteristics of the iodate group, combined with the introduction of specific dopants, allow for the tailoring of their light-emitting properties. While research on the specific luminescent characteristics of pure this compound (RbIO₃) is not extensively detailed in publicly available literature, the effects of doping on the broader family of iodate compounds provide significant insights into the potential of rubidium-containing iodates as luminescent materials.

The primary strategy for inducing or enhancing luminescence in iodate host matrices is through doping with rare-earth elements. nsf.gov These elements, particularly lanthanides, are known for their characteristic 4f to 4f electronic transitions, which can result in sharp emission bands, long luminescence lifetimes, and a significant energy gap between absorption and emission. nsf.gov

Research into various metal iodates demonstrates the viability of this approach. For instance, lanthanum iodate (La₂(IO₃)₃(IO₄)) has been successfully used as a host matrix for europium (Eu), terbium (Tb), and dysprosium (Dy) doping to introduce luminescence. nsf.gov In these doped materials, the characteristic emission peaks for each rare-earth ion are clearly observed in the fluorescence spectra. nsf.gov

Furthermore, certain iodates can be developed into scintillators—materials that emit light when exposed to high-energy radiation like X-rays or gamma rays. rsc.orgx-mol.net Studies on europium iodate (Eu(IO₃)₃) and terbium iodate (Tb(IO₃)₃) have shown that these materials exhibit good radioluminescence (RL) intensity. rsc.orgx-mol.net The performance of these materials can be further improved through co-doping. For example, doping Eu(IO₃)₃ with samarium (Sm) and Tb(IO₃)₃ with gadolinium (Gd) has been shown to yield even stronger RL intensities. rsc.orgx-mol.net These enhancements make rare-earth-doped iodates potential candidates for applications such as X-ray imaging. rsc.orgx-mol.net

The table below summarizes findings from research on doped iodate compounds, illustrating the effect of different dopants on the luminescent properties of the host material.

Table 1: Luminescent Properties of Various Doped Iodate Scintillators

| Host Material | Dopant | Dopant Concentration | Resulting Property | Application |

|---|---|---|---|---|

| Eu(IO₃)₃ | Sm | 3% | Enhanced Radioluminescence Intensity rsc.orgx-mol.net | X-ray Imaging rsc.orgx-mol.net |

| Tb(IO₃)₃ | Gd | 3% | Enhanced Radioluminescence Intensity rsc.orgx-mol.net | X-ray Imaging rsc.orgx-mol.net |

| La₂(IO₃)₃(IO₄) | Eu | Not specified | Induced Luminescence nsf.gov | Optical Materials nsf.gov |

| La₂(IO₃)₃(IO₄) | Tb | Not specified | Induced Luminescence nsf.gov | Optical Materials nsf.gov |

Conclusion and Future Research Directions

Summary of Key Findings in Rubidium Iodate (B108269) Research

Research into rubidium iodate has established a foundational understanding of its synthesis, structure, and fundamental properties.

Synthesis and Crystal Structure: this compound is typically synthesized through aqueous reactions, such as the reaction of rubidium hydroxide (B78521) or rubidium carbonate with iodic acid. ontosight.ai A well-characterized form, α-rubidium iodate, possesses a rhombohedral crystal structure, which is recognized as a distorted perovskite structure. A key feature of this structure is the asymmetrical coordination environment of the iodine atom, which is bonded to three close oxygen atoms (~1.8 Å) and three more distant ones (~2.75 Å). This arrangement is influenced by the stereochemically active lone pair of electrons on the pentavalent iodine atom. uv.es

Physicochemical Properties: As a salt formed from a strong acid (iodic acid) and a strong base (rubidium hydroxide), this compound is highly soluble in water and behaves as a strong electrolyte, dissociating completely into its constituent ions. ontosight.ai It is noted for its stability under normal conditions and has a thermal stability of up to 400 °C. ontosight.ai

Nonlinear Optical (NLO) Properties: A significant area of research has been its application in nonlinear optics. The non-centrosymmetric nature of many metal iodates, a consequence of the lone pair on iodine, makes them candidates for materials with properties like second-harmonic generation (SHG). uv.es this compound itself has been noted for its use in SHG applications. uv.es This has spurred investigations into more complex rubidium-containing iodates, such as β-RbIO3(HIO3)2 and Rb3Sc(IO3)6, which have shown promising SHG responses, in some cases stronger than the benchmark material potassium dihydrogen phosphate (B84403) (KDP). nih.govresearchgate.net

Potential Applications: Beyond optics, this compound has been identified as a potential catalyst for the oxidation of organic compounds and can serve as a reference material in the field of analytical chemistry due to its well-defined properties and high solubility. ontosight.ai

Identification of Open Questions and Research Gaps in this compound Studies

Despite the progress made, several aspects of this compound's behavior remain underexplored, presenting clear gaps in the current body of knowledge.

High-Pressure Behavior: A major research gap is the comprehensive study of this compound under high-pressure (HP) conditions. uv.es While HP studies on other metal iodates have revealed a wealth of phenomena, including pressure-induced phase transitions and changes in electronic properties, RbIO3 remains largely uninvestigated in this regard. uv.esresearchgate.net It is predicted that, like other metal iodates, RbIO3 is likely to undergo isostructural phase transitions at relatively low pressures (below 10 GPa). uv.es

Band-Gap Engineering Under Pressure: The relationship between pressure and a material's band-gap energy is crucial for its use in optical applications. For many metal iodates, the band gap decreases with pressure. aps.org However, for some hydrated iodates, an increase in the band gap has been observed. aps.org The specific pressure-dependent behavior of the band gap for simple this compound has not been determined.

Bonding Transformations: A fundamental open question for all metal iodates is the nature of the changes in iodine-oxygen bonding under extreme pressure. There is indirect evidence suggesting that the weak I···O halogen bonds can transform into stronger, possibly metavalent, bonds. uv.es Systematically exploring and proving this transformation in this compound and related compounds is a significant challenge that remains to be addressed. uv.es This could explain the nonlinear behavior of many physical properties under compression. researchgate.netacs.org

Prospective Avenues for Future Investigations of this compound and Related Iodate Compounds

The existing research and identified gaps point toward several promising avenues for future scientific inquiry.

Systematic High-Pressure Investigations: A focused effort to study RbIO3 using high-pressure techniques like X-ray diffraction and various spectroscopies is a clear next step. uv.es Such studies would aim to determine its equation of state, map out its pressure-temperature phase diagram, and understand the evolution of its structural and electronic properties under compression. uv.es

Exploration of Complex and Mixed-Anion Iodates: The synthesis and characterization of novel, more complex iodates containing rubidium is a fruitful direction. nih.govmdpi.com The demonstrated NLO properties of compounds like Rb3Sc(IO3)6 and new iodate-fluorides like Rb2Ce(IO3)5F highlight the potential for discovering materials with enhanced properties. mdpi.comrsc.orgsemanticscholar.org Introducing other anionic groups, such as phosphates or sulfates, into the crystal lattice alongside iodate is another strategy to create new materials with unique structural motifs and functionalities. acs.org

Computational and Theoretical Modeling: The use of first-principles calculations, such as those based on Density Functional Theory (DFT), will be indispensable. rsc.orgmdpi.com These computational methods can provide deep insights into the structure-property relationships, helping to explain the origins of nonlinear optical effects, predict the behavior of materials under pressure, and guide the synthesis of new compounds with desired characteristics. researchgate.net

Expanding Functional Applications: While NLO applications are a primary focus, future research could explore other potential uses for this compound and its derivatives. For instance, the gas-sensing capabilities, which have been noted for other metal iodates, have not been investigated for RbIO3. Exploring applications in fields like photoluminescence and photocatalysis could also yield new discoveries. nsf.govmdpi.com

Table of Mentioned Compounds

| Compound Name | PubChem CID |

|---|---|

| This compound | 23673706 |

| Iodic acid | 609 |

| Rubidium hydroxide | 123283 |

| Rubidium carbonate | 61578 |

| Potassium dihydrogen phosphate | 516901 |

| β-RbIO₃(HIO₃)₂ | N/A |

| Rb₃Sc(IO₃)₆ | N/A |

| Rb₂Ce(IO₃)₅F | N/A |

Q & A